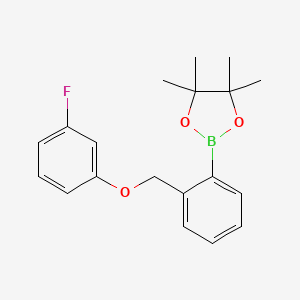

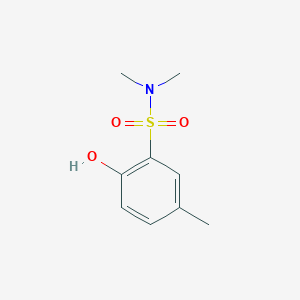

2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative . Boronic acids are an important group of compounds with a wide range of applications . They have been studied in the context of their physicochemical, structural, antimicrobial, and spectroscopic properties .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is relatively simple and well known . The synthetic processes used to obtain these active compounds involve aromatic diamine, HCl, 2-ethoxyethanol, and 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid .Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives has been determined by single crystal XRD method . Hydrogen bonded dimers are the basic structural motives of the investigated molecules in the solid state .Chemical Reactions Analysis

The introduction of the -OCF3 group influences the acidity of the isomers . The acidity of all the isomers was evaluated by both spectrophotometric and potentiometric titrations .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-((3-Fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” include a boiling point of 352.9±27.0 °C and a density of 1.208±0.06 g/cm3 . The compound’s pKa value is 14.24±0.10 .科学的研究の応用

Enhanced Fluorescence Emission in Nanoparticles

A study by Fischer, Baier, and Mecking (2013) utilized complexes for initiating Suzuki-Miyaura chain growth polymerization, leading to heterodisubstituted polyfluorenes. These polyfluorenes, when converted to nanoparticles, exhibited bright fluorescence emission. This property was further enhanced by tuning the emission to longer wavelengths through energy transfer to a perylene dye. The study demonstrates the compound's role in creating materials with bright and enduring fluorescence, potentially useful in applications like bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Synthesis of Boronic Acid Derivatives

Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, showcasing their inhibitory activity against serine proteases including thrombin. The study highlights the compound's utility in developing boronic acid derivatives with potential biomedical applications, such as in drug development and diagnostic assays (Spencer et al., 2002).

Precision Synthesis of Polymers

Yokozawa and colleagues (2011) investigated the Suzuki-Miyaura coupling polymerization catalyzed by a palladium complex to yield poly(3-hexylthiophene) with almost perfect head-to-tail regioregularity. This precise polymer synthesis method is critical for developing electronic and optoelectronic materials, underscoring the compound's importance in creating well-defined polymers for advanced technologies (Yokozawa et al., 2011).

作用機序

Target of Action

Similar compounds have been found to target theLanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols.

Mode of Action

It’s worth noting that compounds with similar structures have been identified as full agonists in vitro . An agonist is a substance that initiates a physiological response when combined with a receptor.

Biochemical Pathways

Similar compounds have been shown to have effects on androgenic tissues and spermatogenesis by suppressing serum concentrations of lh and fsh .

Pharmacokinetics

Similar compounds have shown high binding affinity in vitro .

Result of Action

Similar compounds have shown to suppress lh levels by greater than 50% at doses greater than 01 mg/d, with corresponding decreases in the size of the prostate but increases in the size of levator ani muscle .

将来の方向性

The relevance of extending the studies with boronic acids in Medicinal Chemistry has been emphasized, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

特性

IUPAC Name |

2-[2-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-11-6-5-8-14(17)13-22-16-10-7-9-15(21)12-16/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRGFULYURDJFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

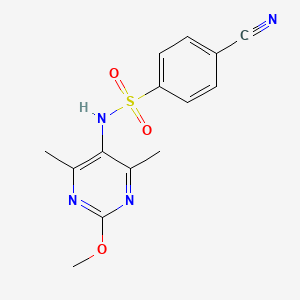

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2891600.png)

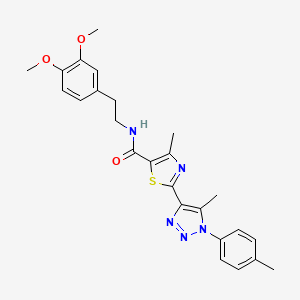

![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2891602.png)

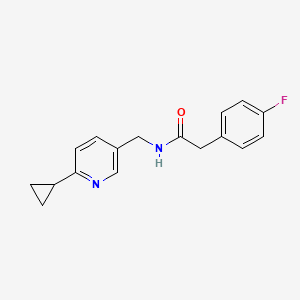

![N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2891605.png)

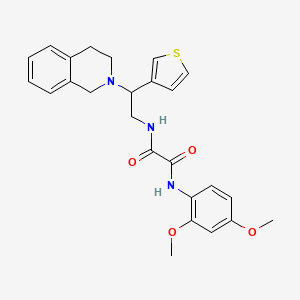

![(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2891613.png)

![Ethyl 5-cinnamamidopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2891618.png)